molecular formula C7H3Cl2NOS B7788870 4,6-Dichlorobenzo[d]oxazole-2-thiol

4,6-Dichlorobenzo[d]oxazole-2-thiol

Cat. No.: B7788870
M. Wt: 220.07 g/mol
InChI Key: MCZFXLQGFXFSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichlorobenzo[d]oxazole-2-thiol is a synthetic benzoxazole derivative intended for research and development purposes. Benzoxazole scaffolds are recognized in medicinal chemistry for their diverse biological activities, serving as key intermediates in the preparation of new chemical entities . Research on analogous structures indicates potential applicability in developing antimicrobial agents, with some benzoxazole derivatives showing significant activity against various Gram-positive and Gram-negative bacteria and fungal strains . Furthermore, similar compounds have been investigated for their anticancer properties, demonstrating inhibitory effects on the proliferation of human cancer cell lines in vitro . Other research avenues for related benzo[d]oxazole-based compounds include exploring their neuroprotective effects, such as in models of Alzheimer's disease, where they have been shown to modulate key signaling pathways like Akt/GSK-3β/NF-κB . The specific dichloro and thiol substitutions on the benzoxazole core are designed to offer researchers a unique building block for constructing compound libraries in drug discovery, material science, and chemical biology. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

4,6-dichloro-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZFXLQGFXFSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(=S)N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzo D Oxazole 2 Thiol and Its Dichlorinated Analogues

Established Synthetic Routes to the Benzo[d]oxazole-2-thiol Core Scaffold

The fundamental structure of benzo[d]oxazole-2-thiol is a crucial starting point for the synthesis of more complex derivatives.

A prevalent and well-established method for synthesizing the benzo[d]oxazole-2-thiol scaffold involves the reaction of an ortho-aminophenol with carbon disulfide (CS₂) in the presence of a strong base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH). This one-pot reaction proceeds via a cyclization mechanism to form the heterocyclic ring system.

The versatility of this method is demonstrated in the synthesis of halogenated analogues. For instance, 5-Chlorobenzo[d]oxazole-2-thiol is efficiently prepared by reacting 2-amino-4-chlorophenol with potassium hydroxide and carbon disulfide in ethanol. The mixture is refluxed for several hours, followed by acidification to precipitate the final product. This specific synthesis has been reported to achieve a high yield of 91% rsc.org. This general procedure serves as a reliable template for the synthesis of various substituted benzo[d]oxazole-2-thiols.

Table 1: Synthesis of 5-Chlorobenzo[d]oxazole-2-thiol

Starting Material Reagents Solvent Conditions Product Yield Reference

Beyond the classic carbon disulfide route, alternative methods have been developed for the synthesis of the benzo[d]oxazole-2-thiol core. One notable solventless approach involves the direct fusion of 2-aminophenol (B121084) with thiourea (B124793) at high temperatures. A stirred, homogenized mixture of the two reactants is heated, and upon completion, the product is recrystallized from a suitable solvent like ethanol. This method has been reported to yield benzo[d]oxazole-2-thiol in 74% yield after heating at 200°C for two hours nih.gov. This technique is considered an improvement over methods involving liquid carbon disulfide, which can have long reaction times and more difficult workups nih.gov.

Synthetic Approaches to Dichlorinated Benzo[d]oxazole Scaffolds

The synthesis of dichlorinated benzo[d]oxazole derivatives, including the target compound 4,6-Dichlorobenzo[d]oxazole-2-thiol, builds upon the foundational methods established for the core scaffold.

A direct, documented synthesis for this compound is not extensively reported in readily available literature. However, its synthesis can be logically inferred from the established routes used for its isomers. The most probable synthetic pathway would involve the cyclization of the corresponding dichlorinated precursor, 2-amino-3,5-dichlorophenol (B12979132), with carbon disulfide in an alkaline medium, mirroring the synthesis of the 5-chloro and 5,7-dichloro analogues rsc.orgresearchgate.net.

The key starting material, 2-amino-3,5-dichlorophenol, is a known chemical entity nih.gov. The proposed reaction would proceed as follows:

Reaction of 2-amino-3,5-dichlorophenol with potassium hydroxide in a suitable solvent like ethanol.

Addition of carbon disulfide to the reaction mixture.

Heating the mixture under reflux to facilitate the cyclization and formation of the thiol.

Acidification of the resulting salt to precipitate the final product, this compound.

This proposed route is based on the proven effectiveness of this cyclization reaction for a range of substituted aminophenols.

The conversion of a mercapto (thiol) group to a chloro group is a key transformation in the synthesis of certain dichlorinated benzoxazoles. These reactions typically involve potent chlorinating agents.

For example, 2,6-Dichlorobenzoxazole can be prepared from 6-chlorobenzo[d]oxazole-2-thiol (also known as 2-mercapto-6-chlorobenzoxazole). One method involves reacting the thiol with di(trichloromethyl)carbonate, a solid phosgene equivalent, in a solvent like xylene. The reaction mixture is heated progressively to 80-110°C to drive the conversion, yielding the desired 2,6-dichlorinated product with a reported molar yield of 98.0% lookchem.comgoogle.com. Alternative procedures utilize other chlorinating agents such as phosphorus pentachloride (PCl₅) or chlorine gas in the presence of phosphorus trichloride and phosphoryl chloride ambeed.comgoogle.com.

Similarly, 2,5-Dichlorobenzoxazole can be synthesized from 5-chloro-2-mercaptobenzoxazole. A documented procedure involves treating the starting thiol with thionyl chloride (SOCl₂) in dichloromethane, with N,N-dimethylformamide (DMF) often used as a catalyst. This reaction proceeds at a controlled temperature and results in a high yield (91.0%) of the 2,5-dichlorinated product chemicalbook.com.

Table 2: Synthesis of Dichlorinated Benzoxazole (B165842) Derivatives from Thiol Precursors

Starting Material Reagents Solvent Product Yield Reference
6-Chlorobenzo[d]oxazole-2-thiol Di(trichloromethyl)carbonate Xylene 2,6-Dichlorobenzoxazole 98.0% google.com
6-Chlorobenzoxazolone PCl₅, POCl₃ - 2,6-Dichlorobenzoxazole - google.com
5-Chloro-2-mercaptobenzoxazole Thionyl chloride, DMF Dichloromethane 2,5-Dichlorobenzoxazole 91.0% chemicalbook.com

The synthesis of various halogenated isomers of benzo[d]oxazole-2-thiol is readily achievable by selecting the appropriately substituted ortho-aminophenol as the starting material.

5-Chlorobenzo[d]oxazole-2-thiol : As previously mentioned, this isomer is synthesized from 2-amino-4-chlorophenol. The reaction with potassium hydroxide and carbon disulfide in refluxing ethanol provides the product in excellent yield rsc.org.

5,7-Dichlorobenzo[d]oxazole-2-thiol : This disubstituted derivative is also a known compound researchgate.netfluorochem.co.uk. Its synthesis follows the same established cyclization protocol, starting from 2-amino-4,6-dichlorophenol (B1218851). The reaction with carbon disulfide under alkaline conditions would yield the 5,7-dichlorinated thiol scaffold.

These examples underscore the robustness and reliability of the aminophenol-carbon disulfide cyclization reaction for generating a diverse array of halogenated benzo[d]oxazole-2-thiol isomers.

Compound Index

Derivatization Strategies from Benzo[d]oxazole-2-thiol Precursors

The Benzo[d]oxazole-2-thiol scaffold serves as a versatile precursor for a variety of derivatives, accessible through targeted chemical modifications. These derivatization strategies allow for the introduction of diverse functional groups, leading to compounds with a wide range of potential applications.

Formation of 2-Hydrazinylbenzo[d]oxazole Derivatives

A key derivatization pathway from benzo[d]oxazole-2-thiol involves its conversion to 2-hydrazinylbenzo[d]oxazole. This transformation is typically achieved by reacting the thiol precursor with hydrazine hydrate. The reaction, often conducted in a solvent like ethanol, proceeds by nucleophilic substitution, where the hydrazine group displaces the thiol moiety. This method provides a straightforward route to 2-hydrazinylbenzo[d]oxazole, which is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as pyrazoles and hydrazones. researchgate.netnih.gov For instance, the reaction of 2-mercaptobenzoxazole with hydrazine hydrate in absolute ethanol can be stirred at room temperature for several hours to yield the corresponding hydrazinyl derivative. sapub.org

Synthesis of N-Aryl-2-aminobenzoxazoles via Reaction with 2-Chloro-N-arylacetamides

A notable and efficient method for the synthesis of N-aryl-2-aminobenzoxazoles utilizes substituted benzo[d]oxazole-2-thiol and 2-chloro-N-arylacetamides as starting materials. sapub.orggoogle.com This approach offers a novel pathway to access these valuable compounds in moderate to good yields without the need for a transition metal catalyst. sapub.org The reaction is typically carried out in a potassium hydroxide (KOH) and dimethylformamide (DMF) system under mild conditions. sapub.orgnih.gov

The general procedure involves stirring a mixture of the substituted benzo[d]oxazole-2-thiol, a 2-chloro-N-arylacetamide, and powdered KOH in DMF at room temperature for a period of about 5 hours. sapub.org This method represents an attractive alternative to traditional syntheses which often require harsh reaction conditions or the use of toxic reagents like thiophosgene. sapub.org The reaction is believed to proceed through a Smiles rearrangement, an intramolecular SNAr reaction. nih.gov

Table 1: Synthesis of N-Aryl-2-aminobenzoxazoles

Benzoxazole-2-thiol Precursor2-Chloro-N-arylacetamide ReactantReaction ConditionsProductYield
Benzo[d]oxazole-2-thiol2-Chloro-N-phenylacetamideKOH, DMF, Room Temp, 5hN-Phenyl-2-aminobenzoxazoleGood
5-Chlorobenzo[d]oxazole-2-thiol2-Chloro-N-(4-methylphenyl)acetamideKOH, DMF, Room Temp, 5hN-(4-Methylphenyl)-5-chloro-2-aminobenzoxazoleModerate-Good
Benzo[d]oxazole-2-thiol2-Chloro-N-(4-chlorophenyl)acetamideKOH, DMF, Room Temp, 5hN-(4-Chlorophenyl)-2-aminobenzoxazoleModerate-Good

Ultrafast Synthesis Approaches Utilizing Microreactors

The advent of microreactor technology has enabled significant advancements in the speed and efficiency of chemical synthesis. For derivatives of benzo[d]oxazole-2-thiol, microreactors offer a platform for ultrafast synthesis, drastically reducing reaction times from minutes or hours to mere milliseconds.

An example of this is the synthesis of 2-(benzhydrylthio)benzo[d]oxazole, a compound with antimalarial properties. Utilizing a simple capillary microreactor, this compound can be synthesized from benzo[d]oxazole-2-thiol and benzhydryl bromide. The process involves a two-step reaction at room temperature where an unstable lithium thiolate intermediate is generated using n-BuLi. The precise control over mixing and temperature afforded by the microreactor allows this reaction to be completed in as little as 580 milliseconds, achieving a 75% yield. This represents a substantial acceleration compared to the 10 minutes required in a conventional flask-based batch process.

Furthermore, the continuous-flow nature of microreactors facilitates high-throughput production. A gram-scale output (approximately 4 g) can be achieved in just over 13 minutes, demonstrating the potential for rapid, on-demand manufacturing of pharmaceutical compounds.

Table 2: Comparison of Batch vs. Microreactor Synthesis

ParameterBatch Process (Flask)Microreactor Process
Reaction Time10 minutes580 milliseconds
YieldComparable75%
TemperatureRoom TemperatureRoom Temperature
Scale-upDifficultReadily achievable (Numbering-up)
ThroughputLowHigh (e.g., ~4 g / 13.3 min)

Eco-Friendly and Sustainable Synthetic Methodologies for Benzoxazole Derivatives

In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds like benzoxazoles. These methodologies aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov

Several eco-friendly approaches have been developed for benzoxazole synthesis, including:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, which can enhance reaction rates and yields under milder conditions. nih.govpatsnap.com This method has been successfully applied to the condensation/cyclization reaction between 2-aminophenols and aromatic aldehydes. patsnap.com

Mechanochemical Reactions: Grinding reactants together, sometimes with a catalytic amount of a substance, in a ball mill offers a solvent-free or low-solvent approach to synthesis. nih.gov

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DES) is a key aspect of sustainable synthesis. nih.govrsc.org Additionally, the use of reusable catalysts, such as Lewis acidic ionic liquids supported on magnetic nanoparticles (LAIL@MNP), allows for easy separation and recycling, reducing waste and cost. patsnap.com

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies product purification. A solvent-free cyclocondensation of 2-aminothiophenol (B119425) with thiourea has been shown to produce benzo[d]oxazole-2-thiol in good yield. nih.gov

These sustainable practices not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes. rsc.org

Table 3: Overview of Eco-Friendly Synthetic Methods for Benzoxazoles

MethodologyDescriptionAdvantagesReference Example
Microwave-AssistedUses microwave irradiation for heating.Reduced reaction time, higher yields.Alkylation and cyclocondensation steps in multi-step synthesis. nih.gov
Ultrasound-Assisted (Sonication)Uses high-frequency sound waves to promote reaction.Faster reaction rates, mild conditions. patsnap.comCondensation of 2-aminophenols with aldehydes. patsnap.com
MechanochemistryGrinding reactants in a ball mill.Solvent-free or reduced solvent use.Synthesis of Schiff bases. nih.gov
Green CatalystsEmploying reusable or non-toxic catalysts.Catalyst can be recovered and reused, reducing waste. patsnap.comFe3O4-supported Lewis acidic ionic liquid (LAIL@MNP). patsnap.com
Alternative SolventsUsing water, ethanol, or Deep Eutectic Solvents (DES).Reduced toxicity and environmental impact.Reactions performed in DES. nih.gov

Chemical Reactivity and Transformation of 4,6 Dichlorobenzo D Oxazole 2 Thiol and Its Derivatives

Nucleophilic Substitution Reactions Involving the Thiol Moiety

The thiol group at the 2-position of the benzoxazole (B165842) ring is a primary site for nucleophilic reactions. It can readily be alkylated to form thioethers or react with amines under specific conditions to yield 2-aminobenzoxazoles or disulfides.

Alkylation Reactions to Form Thioether Linkages

The sulfur atom of the thiol group in 4,6-Dichlorobenzo[d]oxazole-2-thiol can act as a nucleophile, readily participating in alkylation reactions with various alkyl halides. This reaction leads to the formation of a stable C-S bond, resulting in 2-(alkylthio)benzoxazole derivatives. These thioether linkages are significant in the synthesis of more complex molecules. The reaction typically proceeds in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.

Reaction with Amines Leading to 2-Aminobenzoxazoles and Disulfide Analogues, Influenced by Base and Temperature

The reaction of this compound with amines is a complex process that can yield different products depending on the reaction conditions. The use of a weak base and aniline (B41778) derivatives can lead to the selective displacement of the chloride group. researchgate.net However, with primary aliphatic amines, the reaction can be less selective. researchgate.net The formation of 2-aminobenzoxazoles can also be achieved through a Smiles rearrangement, which is discussed in a later section. nih.govnih.gov

Furthermore, under oxidative conditions, the thiol moiety can undergo coupling to form a disulfide bridge. The oxidation of thiols to disulfides can be achieved using various reagents, including hydrogen peroxide catalyzed by an iodide ion or iodine, or dimethyl sulfoxide (B87167) catalyzed by dichlorodioxomolybdenum(VI). organic-chemistry.org

Reactions at the Oxazole (B20620) Nitrogen Atom

The nitrogen atom within the oxazole ring can also participate in chemical transformations, although it is generally less reactive than the thiol group. N-acylation can occur, for instance, with reagents like chloroacetyl chloride, which can also initiate rearrangement reactions.

Electrophilic Aromatic Substitution on the Dichlorinated Benzene (B151609) Ring System

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two chlorine atoms and the fused oxazole ring. wikipedia.org Halogens are deactivating by induction but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. wikipedia.org However, the existing chlorine atoms at positions 4 and 6 will direct incoming electrophiles to the remaining available positions on the ring, primarily positions 5 and 7.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For these reactions to proceed on a deactivated ring, strong electrophiles and often harsh reaction conditions, including the use of a catalyst, are typically required. minia.edu.eglibretexts.org For example, nitration is achieved using a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). minia.edu.eglibretexts.org

Rearrangement Reactions (e.g., Smiles Rearrangement upon Activation with Chloroacetyl Chloride)

A notable transformation involving derivatives of this compound is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution can be initiated by activating the thiol group. One synthetic approach to 2-aminobenzoxazoles utilizes the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride. nih.govnih.gov The reaction mechanism involves the initial S-alkylation of the thiol, followed by a nucleophilic attack of the nitrogen from an amine at the carbon of the benzoxazole ring, leading to a spiro intermediate. nih.gov Subsequent rearomatization and hydrolysis yield the N-substituted 2-aminobenzoxazole. nih.gov

Cycloaddition Reactions (e.g., Paternò–Büchi reaction with quinones, if activated)

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition that occurs between a carbonyl compound and an alkene, leading to the formation of an oxetane. slideshare.netnih.gov While the benzoxazole ring itself is aromatic and generally unreactive in such cycloadditions, it can be made to participate if sufficiently activated. For instance, a Paternò–Büchi reaction of aromatic double bonds with quinones under visible light irradiation has been reported to yield oxetanes. researchgate.netresearchgate.net The success of this reaction often depends on the activation of the aromatic system and the stabilization of the resulting oxetane. researchgate.net The application of this reaction to a system like this compound would likely require specific functionalization to promote the necessary photochemical reactivity.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4,6-Dichlorobenzo[d]oxazole-2-thiol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a map of the proton environments. For the benzoxazole (B165842) ring system, the aromatic protons typically appear in a specific region of the spectrum. The presence of two chlorine atoms at positions 4 and 6 influences the electron density of the aromatic ring, causing shifts in the proton signals. The thiol proton (-SH) is often observed as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the benzene (B151609) and oxazole (B20620) rings are characteristic. The carbon atom attached to the sulfur (C-2) will have a specific chemical shift indicative of its thione/thiol nature. The carbons bonded to chlorine atoms (C-4 and C-6) will also show characteristic shifts.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
5-Chlorobenzo[d]oxazole-2-thiol7.35-7.33 (m, 1H), 7.25-7.22 (m, 2H), 3.31-3.30 (m, 1H)Not specified rsc.org
2-(methoxycarbonylmethylthio)benzo[d]oxazole7.3–7.6 (m, 4H, Ar), 4.1 (s, 2H), 3.6 (s, 3H)169.5 (C=O), 165.0 (C=N), 150.0, 141.5, 124.9, 123.9, 119.2, 110.7, 51.2, 31.9 nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

Key characteristic absorption bands for this compound would include:

N-H/S-H Stretching: The thiol (S-H) group typically shows a weak absorption band in the region of 2550-2600 cm⁻¹. In some cases, due to tautomerism, an N-H stretch from the thione form may be observed around 3400-3200 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond within the oxazole ring gives rise to a characteristic absorption band, usually in the range of 1680-1620 cm⁻¹.

C-O-C Stretching: The ether linkage within the oxazole ring will exhibit strong stretching vibrations, typically in the 1270-1200 cm⁻¹ (asymmetric) and 1150-1020 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretching: The benzene ring will show several absorption bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds will have characteristic absorptions in the fingerprint region, typically below 800 cm⁻¹.

CompoundIR (neat, cm⁻¹)Reference
(E)-4-(3-Bromobenzylideneamino)-5-(4-fluorophenyl)oxazole-2-thiol3450, 2914, 2335, 1643, 653 beilstein-journals.org
(E)-4-(4-Chlorobenzylideneamino)-5-(4-chlorophenyl)oxazole-2-thiol3062, 2925, 1504, 1191, 1086 beilstein-journals.org

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. The relative intensities of these peaks (M, M+2, M+4) are characteristic of a molecule containing two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, often to four or more decimal places. This high precision allows for the determination of the exact elemental formula of the molecule, confirming the number of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This is a definitive method for confirming the molecular formula of this compound.

CompoundLC-MS (m/z)HRMS (ESI-TOF) [M+H]⁺Reference
(E)-4-(3-Bromobenzylideneamino)-5-(4-fluorophenyl)oxazole-2-thiolcalcd. 377, found 378 [(M+1)]⁺calcd. 376.9759, found 376.9756 beilstein-journals.org
(E)-4-(4-Chlorobenzylideneamino)-5-(4-chlorophenyl)oxazole-2-thiolcalcd. 349, found 350 [(M+1)]⁺Not specified beilstein-journals.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. nih.gov The compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The retention factor (Rf) value is characteristic of the compound in that specific solvent system. Visualization can be achieved using UV light or by staining with an appropriate reagent, such as potassium permanganate, which reacts with the oxidizable thiol group. reachdevices.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. The compound would elute at a specific retention time, and the area of the peak is proportional to its concentration. HPLC is crucial for determining the purity of the final product with high accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govnih.gov As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the peak at a specific retention time, providing a high degree of confidence in the identity and purity of the compound.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and greater sensitivity. bldpharm.com UPLC can be used for high-throughput analysis and for the separation of closely related impurities.

X-ray Absorption Spectroscopy and Single Crystal X-ray Diffraction for Solid-State Structure Determination

To understand the precise three-dimensional arrangement of atoms in the solid state, X-ray diffraction techniques are employed.

Single Crystal X-ray Diffraction: This is the most definitive method for determining the molecular structure of a crystalline solid. aalto.fimdpi.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide the exact bond lengths, bond angles, and torsional angles within the molecule. It can also reveal information about the intermolecular interactions, such as hydrogen bonding and stacking, which dictate the crystal packing. This technique would unambiguously confirm the tautomeric form (thiol vs. thione) present in the solid state.

X-ray Absorption Spectroscopy (XAS): While less common for routine structural elucidation of small molecules compared to X-ray diffraction, XAS can provide information about the local electronic structure and coordination environment of specific atoms, such as the sulfur atom. It is particularly useful for studying non-crystalline or amorphous materials.

Academic Applications and Mechanistic Research Findings

Role in Antimicrobial Research: Investigation of Molecular Mechanisms

The benzoxazole (B165842) scaffold is a well-established pharmacophore in the development of antimicrobial agents. The incorporation of chlorine atoms and a thiol group in 4,6-Dichlorobenzo[d]oxazole-2-thiol is anticipated to modulate its electronic and lipophilic properties, thereby influencing its interaction with microbial targets.

Mechanism-Based Studies on Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively documented in publicly available literature, studies on closely related compounds provide significant insights into its potential antibacterial action. For instance, research on the isomeric compound 5,7-Dichloro-1,3-benzoxazole-2-thiol (B3373245) has demonstrated good antibacterial activity. researchgate.net Molecular docking studies with this compound have suggested that its mechanism of action may involve the inhibition of GlcN-6-P synthase, a crucial enzyme in the bacterial cell wall synthesis pathway. researchgate.net

Furthermore, the related compound 2,4-Dichlorobenzo[d]oxazole has reported MIC values against a panel of bacteria, indicating the potential efficacy of the dichlorinated benzoxazole core.

Bacterial StrainMIC (µg/mL) for 2,4-Dichlorobenzo[d]oxazole
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that this compound likely exerts its antibacterial effects by disrupting essential cellular processes in both Gram-positive and Gram-negative bacteria. The presence of the thiol group may also contribute to its activity, potentially through interactions with metalloenzymes or by inducing oxidative stress within the bacterial cells. nih.govnih.gov

Mechanism-Based Studies on Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of benzoxazole derivatives is an active area of investigation. The structurally similar 2,4-Dichlorobenzo[d]oxazole has shown potent activity against Candida albicans, with a reported MIC of 4 µg/mL. This suggests that this compound could also be an effective antifungal agent. The mechanism of antifungal action for such compounds is often attributed to the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

Fungal StrainMIC (µg/mL) for 2,4-Dichlorobenzo[d]oxazole
Candida albicans4

While specific studies on the activity of this compound against Aspergillus niger are limited, the broad-spectrum nature of related compounds suggests potential efficacy. Further research is needed to determine its specific MIC values and to elucidate the precise molecular targets within fungal pathogens. nih.gov

Identification of Molecular Targets and Pathways, including Quorum Sensing Inhibition in Bacterial Systems

A significant aspect of modern antimicrobial research is the targeting of bacterial communication systems, known as quorum sensing (QS). QS regulates virulence factor production and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa. nih.govnih.gov Research on benzo[d]thiazole-2-thiol derivatives, which are structurally analogous to this compound, has revealed their potential as potent QS inhibitors. nih.govnih.govrsc.org These compounds have been shown to inhibit the LasB system in P. aeruginosa, a key component of its QS network, with some derivatives exhibiting IC50 values in the mid-micromolar range. nih.govrsc.org

Docking studies have suggested that these molecules can bind to the active site of the LasR protein, a transcriptional regulator in the QS system, thereby preventing the activation of virulence genes. nih.govnih.gov This suggests that this compound may also function as a QS inhibitor, offering a non-bactericidal approach to mitigating bacterial pathogenicity and biofilm formation. nih.govresearchgate.net

Contributions to Anticancer Research: Investigation of Cellular and Molecular Pathways

The benzoxazole core is a privileged scaffold in the design of novel anticancer agents. Numerous derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Molecular Mechanisms of Cytotoxicity against Cancer Cell Lines (in vitro studies, e.g., MCF-7 breast cancer cells)

While direct cytotoxic data for this compound against the MCF-7 breast cancer cell line is not yet available, extensive research on other benzoxazole and related heterocyclic derivatives provides a strong rationale for its potential anticancer activity. For instance, various substituted benzoxazoles have shown potent inhibitory effects on the proliferation of MCF-7 cells. nih.gov The cytotoxic mechanisms of these compounds are often multifaceted, involving the induction of cell cycle arrest and apoptosis. nih.gov

Compound ClassObserved Effect on MCF-7 CellsReference
Substituted BenzoxazolesInhibition of cell proliferation nih.gov
Diaryl benzo[d]imidazo[2,1-b]thiazole derivativesSignificant inhibition of cell growth nih.gov
Piperidinyl-diethylstilbestrolLC50 of 19.7+/-0.95 µM nih.gov
Pyrrolidinyl-diethylstilbestrolLC50 of 17.6+/-0.4 µM nih.gov

The dichlorination pattern on the benzene (B151609) ring of this compound is expected to enhance its lipophilicity, potentially facilitating its transport across the cancer cell membrane and interaction with intracellular targets.

Mechanism-Based Studies of Apoptosis Induction (e.g., ROS accumulation, modulation of Bax/Bcl-2, caspase activation)

A common mechanism by which cytotoxic compounds induce cancer cell death is through the activation of apoptosis, or programmed cell death. Many chemotherapeutic agents function by increasing the intracellular levels of reactive oxygen species (ROS), which can trigger apoptotic pathways. nih.gov The thiol group in this compound could potentially be oxidized within the cellular environment, contributing to an imbalance in the redox state and promoting ROS accumulation. nih.gov

The induction of apoptosis is often mediated by the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.gov An increased Bax/Bcl-2 ratio is a hallmark of apoptosis. Furthermore, the activation of caspases, a family of cysteine proteases, is a critical step in the execution phase of apoptosis. Research on other benzoxazole derivatives has shown their ability to induce apoptosis through these pathways. It is plausible that this compound could similarly trigger apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio and activating downstream caspases, leading to controlled cell death.

Enzyme Inhibition Studies (e.g., Pin1 inhibition)

The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a key regulator in many cellular processes and is considered a therapeutic target in various cancers. nih.govnih.gov Its inhibition has the potential to disrupt multiple oncogenic pathways. nih.gov While extensive research has gone into identifying novel Pin1 inhibitors, with various scaffolds such as benzimidazole (B57391) and thiazole (B1198619) derivatives being investigated, there is currently no specific scientific literature that documents this compound as an inhibitor of Pin1. nih.gova-z.luacs.org The search for effective, specific, and safe Pin1 inhibitors remains an active area in medicinal chemistry. nih.govnih.gov

DNA Binding and Intercalation Studies

The structural framework of benzoxazole is a feature in some molecules designed as DNA binding agents. periodikos.com.br The planar, aromatic nature of the benzoxazole ring system can facilitate interactions with DNA, potentially through intercalation between base pairs. periodikos.com.bracs.org For instance, conjugates of benzoxazole linked to pyrrolobenzodiazepines have been synthesized and evaluated for their DNA-binding ability and anticancer activity. periodikos.com.br However, specific studies detailing the DNA binding or intercalation properties of this compound itself have not been identified in the available research. The presence of a planar heterocyclic system suggests potential, but this has not been experimentally verified for this particular compound. acs.org

Application in Catalysis and Coordination Chemistry

The benzoxazole-2-thiolate scaffold has demonstrated significant utility as a ligand in coordination chemistry. Research has shown that benzoxazole-2-thiolate can act as a versatile N,S-donating ligand to form stable complexes with transition metals.

Notably, it has been used to synthesize dinuclear Platinum(II) complexes. In these structures, two benzoxazole-2-thiolate ligands can doubly bridge two platinum centers, coordinating through both the nitrogen and sulfur atoms. This bridging stabilizes a d(8)-d(8) configuration for the Pt(II) centers. The resulting complexes can undergo redox reactions to form Pt(III)-Pt(III) species. Such research highlights the utility of the benzoxazole-2-thiol core in designing multi-metallic complexes with interesting electrochemical and photophysical properties. acs.org The coordination chemistry of Pd(II) and Pt(II) is often similar, suggesting that palladium complexes could also be formed, although these have been explored to a lesser extent. nih.gov

Table 1: Examples of Metal Complexes with Benzoxazole-2-thiolate Ligands

Metal Center Complex Type Bridging Ligand Key Feature Reference
Platinum(II) Dinuclear Benzoxazole-2-thiolate Forms stable Pt(II)-Pt(II) and redox-active Pt(III)-Pt(III) complexes. acs.org

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a crucial transformation in organic synthesis, often catalyzed by transition metal complexes, particularly those involving platinum. wikipedia.org Transition metal thiolate complexes have been recognized as highly active catalysts for hydrosilylation and hydroboration reactions, in some cases far surpassing the activity of corresponding metal hydride complexes. nih.gov This suggests a promising role for ligands that can form robust thiolate complexes.

Despite the established catalytic potential of metal-thiolate complexes, a review of the current scientific literature does not show specific studies where this compound has been employed as a ligand in catalysts for hydrosilylation or other organic transformations. The general reactivity of metal thiolates suggests this could be a potential area for future research. acs.orgnih.gov

Fluorescent Probes and Photophysical Properties for Sensing and Imaging Applications

Benzoxazole derivatives are a well-established class of fluorescent molecules. acs.org Their core structure is a component of many dyes and fluorescent probes, and their photophysical properties are often tunable through chemical modification. nih.govperiodikos.com.br The fluorescence of these compounds can be sensitive to the local environment, such as solvent polarity, which makes them potential candidates for sensor applications. rsc.org For some 2-(2′-hydroxyphenyl)benzoxazoles, the fluorescence mechanism involves an excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift, which is a desirable property for fluorescent probes. acs.org

While the benzoxazole family is known for these properties, specific photophysical data for this compound, such as absorption and emission maxima, fluorescence quantum yields, and lifetimes, are not documented in the available literature. The general characteristics of the benzoxazole scaffold suggest that the compound is likely to possess fluorescent properties, but experimental verification is needed. nih.govperiodikos.com.brrsc.org

Investigation of Heme Oxygenase 1 (HMOX1) Induction and Bach1 Binding Mechanisms

A significant area of therapeutic research focuses on the cellular antioxidant response, which is controlled by the transcription factor Nrf2 and its repressor, Bach1. nih.govplos.org Bach1 binds to antioxidant response elements (AREs) in gene promoters, repressing the expression of protective enzymes like Heme Oxygenase 1 (HMOX1). a-z.luplos.orgnih.gov Small molecules that inhibit Bach1 can lead to the induction of HMOX1, which is of major therapeutic interest for a range of diseases associated with oxidative stress. nih.govplos.org

Research has identified a class of novel, non-electrophilic HMOX1-inducing compounds, represented by the molecule designated HPP-4382 . nih.govplos.orgresearchgate.net Detailed mechanistic studies have revealed that HPP-4382 functions by modulating the binding of Bach1 to the ARE. nih.govplos.org Unlike electrophilic Nrf2 activators, HPP-4382 does not react with thiols and does not significantly perturb cellular glutathione (B108866) levels. nih.govresearchgate.net Instead, it promotes the displacement of Bach1 from the HMOX1 promoter, allowing for Nrf2-mediated gene expression. nih.govplos.org Chromatin immunoprecipitation experiments have confirmed that treatment with HPP-4382 leads to a decrease in Bach1 occupancy and a corresponding increase in Nrf2 binding at the HMOX1 enhancer. nih.govresearchgate.net

It is important to note that while the mechanism of HPP-4382 is well-characterized as a modulator of the Bach1-Nrf2-HMOX1 axis, its precise chemical structure has not been disclosed in the peer-reviewed scientific literature. nih.govplos.orgplos.org Therefore, while this research is highly relevant to the potential bioactivity of complex heterocyclic molecules, any connection between HPP-4382 and this compound remains unconfirmed.

Table 2: Summary of Mechanistic Findings for HPP-4382

Feature Description Finding Reference
Primary Target Bach1 HPP-4382 inhibits Bach1 activity. nih.govplos.org
Downstream Effect HMOX1 Expression Induces HMOX1 in an Nrf2-dependent manner. nih.govplos.orgresearchgate.net
Mechanism Transcription Factor Binding Decreases Bach1 binding and increases Nrf2 binding to the HMOX1 promoter. nih.govplos.org
Chemical Nature Reactivity Non-electrophilic; does not react with thiols. nih.govplos.orgresearchgate.net

Future Research Directions and Advanced Methodologies

Design and Synthesis of Novel Derivatized Analogues with Tailored Molecular Architectures

The rational design and synthesis of new derivatives based on the 4,6-Dichlorobenzo[d]oxazole-2-thiol core are central to advancing its therapeutic potential. By strategically modifying the chemical structure, researchers can fine-tune the molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles.

Key synthetic strategies include the derivatization at the thiol group, the aromatic ring, and the oxazole (B20620) moiety. For instance, the thiol group offers a reactive handle for introducing a wide array of substituents through reactions like S-alkylation. nih.govsphinxsai.com This approach has been successfully used to synthesize thioether derivatives with diverse functionalities. nih.govsphinxsai.com Modifications on the benzoxazole (B165842) ring, such as the introduction or alteration of substituents at various positions, can significantly influence the molecule's biological activity. nih.govnih.gov The synthesis of such analogues often involves multi-step reaction sequences, starting from substituted 2-aminophenols. nih.gov For example, the reaction of 2-aminophenols with reagents like potassium ethylxanthate (B89882) or carbon disulfide can yield the core benzoxazole-2-thiol structure, which can then be further modified. sphinxsai.comnih.gov Microwave-assisted synthesis has also emerged as a rapid and efficient method for generating libraries of benzoxazole derivatives. figshare.comnih.gov

The design of these novel analogues is often guided by the desire to explore structure-activity relationships (SAR). By systematically altering the molecular architecture and observing the impact on biological activity, researchers can identify key structural features responsible for the desired therapeutic effects. nih.govresearchgate.net This iterative process of design, synthesis, and biological evaluation is crucial for the development of optimized lead compounds.

Advanced Computational Modeling for Predictive Structure-Activity and Structure-Property Relationships

Computational modeling plays an increasingly vital role in modern drug discovery, offering a powerful tool to predict the biological activity and properties of novel compounds before their synthesis. For this compound and its derivatives, advanced computational techniques can significantly accelerate the identification of promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. bohrium.comnih.gov By developing mathematical models that correlate the structural features of a series of compounds with their biological activities, QSAR can predict the potency of newly designed analogues. bohrium.comnih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into the steric and electrostatic fields around the molecules, helping to visualize the structural requirements for optimal activity. bohrium.comnih.gov These models have been successfully applied to various benzoxazole derivatives to understand their anticancer and anti-inflammatory activities. bohrium.comnih.gov

Molecular docking simulations are another critical computational tool. These simulations predict the preferred orientation of a ligand when bound to a specific protein target, providing valuable information about the binding mode and key interactions. nih.govnih.gov For instance, docking studies of benzoxazole derivatives into the active sites of enzymes like VEGFR-2 have helped to rationalize their inhibitory activity and guide the design of more potent inhibitors. nih.govnih.gov Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture of the binding event. nih.gov

The integration of these computational methods allows for a more rational and efficient drug design process, reducing the number of compounds that need to be synthesized and tested experimentally.

Development of Selective Molecular Probes for Biological Pathway Elucidation

Molecular probes are essential tools for dissecting complex biological pathways and identifying the molecular targets of bioactive compounds. The development of selective probes derived from the this compound scaffold can provide invaluable insights into its mechanism of action and the broader biological processes it modulates.

The thiol group in this compound makes it a candidate for the development of thiol-reactive probes. nih.govrsc.org These probes can be designed to selectively react with cysteine residues in proteins, allowing for the identification of specific protein targets. Fluorescent probes are particularly useful as they allow for the visualization of target engagement within cells. nih.govrsc.org The design of such probes often involves incorporating a fluorophore into the molecule, where the fluorescence is quenched in the unbound state and is "turned on" upon reaction with the target thiol. rsc.org

The use of these selective molecular probes in cellular and in vivo imaging studies can help to elucidate the specific pathways affected by this compound and its analogues, ultimately leading to a better understanding of their therapeutic potential and potential off-target effects.

Integration with High-Throughput Screening for Identification of New Molecular Scaffolds

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large libraries of chemical compounds for a specific biological activity. Integrating HTS with the exploration of this compound and related compounds can significantly accelerate the discovery of new molecular scaffolds with therapeutic potential.

HTS campaigns can be designed to screen for a wide range of biological activities, from enzyme inhibition to modulation of cellular phenotypes. The benzoxazole scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. nih.govmdpi.com This makes libraries of benzoxazole derivatives, including those based on the 4,6-dichloro-2-thiol core, attractive for HTS campaigns.

The process typically involves synthesizing a diverse library of compounds around the core scaffold. This can be achieved through combinatorial chemistry approaches, where different building blocks are systematically combined to generate a large number of unique structures. These libraries are then screened using automated, miniaturized assays that measure the desired biological response.

The hits identified from HTS campaigns serve as starting points for further optimization through medicinal chemistry efforts. The structural information from the active compounds can also be used to inform the design of more focused libraries for subsequent rounds of screening. This iterative cycle of HTS and lead optimization is a highly effective strategy for discovering novel drug candidates.

Investigation of Emerging Biological Targets for Chemical Intervention and Mechanistic Elucidation

The discovery of new drugs is intrinsically linked to the identification and validation of novel biological targets. The unique chemical properties of this compound and its derivatives may make them suitable for modulating the activity of emerging targets implicated in various diseases.

The benzoxazole and related benzimidazole (B57391) and benzothiazole (B30560) scaffolds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govmdpi.com This suggests that these compounds can interact with a diverse range of biological targets. For instance, benzoxazole derivatives have been investigated as inhibitors of enzymes such as PARP-2, which is involved in DNA repair and is a target for cancer therapy. nih.gov Other studies have explored their potential as inhibitors of VEGFR-2, a key regulator of angiogenesis. nih.gov

Future research should focus on systematically screening this compound and its analogues against a panel of emerging biological targets. This could include kinases, proteases, epigenetic modifiers, and other protein classes that are increasingly being recognized as important in disease pathogenesis.

Once a promising target is identified, detailed mechanistic studies are required to understand how the compound modulates its activity. This involves a combination of biochemical assays, structural biology techniques (such as X-ray crystallography or cryo-electron microscopy), and cell-based experiments. Elucidating the precise mechanism of action is crucial for the rational design of more potent and selective inhibitors and for predicting potential therapeutic applications and side effects. The versatility of the benzoxazole scaffold suggests that it will continue to be a valuable starting point for the discovery of new chemical probes and drug candidates for a wide range of diseases. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4,6-Dichlorobenzo[d]oxazole-2-thiol?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. A common route involves reacting 2-aminophenol derivatives with carbon disulfide in the presence of alcoholic potassium hydroxide to form the benzo[d]oxazole-2-thiol core, followed by selective chlorination at the 4- and 6-positions. For example, benzo[d]oxazole-2-thiol intermediates can be chlorinated using phosphorus oxychloride (POCl₃) under reflux conditions . Reaction progress is monitored via TLC, and purification is achieved using column chromatography with ethyl acetate/hexane solvent systems .

Q. How is this compound characterized analytically?

  • Methodological Answer : Characterization involves a combination of:

  • Elemental Analysis (CHNS) : To confirm molecular composition .
  • UV-Vis Spectroscopy : To assess electronic transitions and conjugation patterns (e.g., λmax values for thiol and aromatic moieties) .
  • Melting Point Determination : To verify purity (e.g., sharp melting points within 1–2°C ranges) .
  • Mass Spectrometry (MS) and NMR : For structural elucidation (e.g., <sup>1</sup>H/<sup>13</sup>C NMR signals for chlorine-substituted aromatic protons and thiol groups) .

Q. What solvents and catalysts are optimal for its synthesis?

  • Methodological Answer : Polar aprotic solvents like DMSO or ethanol are preferred for cyclization steps . Catalysts such as glacial acetic acid or triethylamine are used to facilitate condensation reactions . For chlorination, POCl₃ or SOCl₂ in anhydrous conditions ensures high yields .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in chlorination steps?

  • Methodological Answer : Low yields often arise from incomplete chlorination or side reactions. Optimization strategies include:

  • Temperature Control : Refluxing at 80–100°C to enhance reactivity without decomposition .
  • Excess Chlorinating Agents : Using 1.5–2.0 equivalents of POCl₂ to drive the reaction to completion .
  • Inert Atmosphere : Performing reactions under nitrogen/argon to prevent oxidation of the thiol group .
  • Post-Reaction Quenching : Gradual addition to ice-water to precipitate the product and minimize hydrolysis .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Substitution at the 2-Thiol Position : Introducing alkyl/aryl groups (e.g., via nucleophilic substitution) to enhance lipophilicity and membrane permeability .
  • Halogenation Patterns : Comparing 4,6-dichloro vs. 5,6-difluoro derivatives to assess electronic effects on antimicrobial or anticancer activity .
  • In Vitro Assays : Testing modified derivatives against bacterial/fungal strains (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7, HeLa) to correlate substituents with IC50 values .

Q. What computational tools are used to predict the bioactivity of derivatives?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., bacterial DNA gyrase or human topoisomerase II) .
  • QSAR Models : Utilizing topological polar surface area (TPSA), logP, and H-bond donor/acceptor counts to optimize pharmacokinetic properties .
  • In Silico Toxicity Prediction : Platforms like ProTox-II assess potential hepatotoxicity or carcinogenicity .

Q. How can contradictions in antimicrobial activity data between studies be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Strain Variability : Testing across standardized strains (e.g., ATCC controls) to ensure reproducibility .
  • Concentration Gradients : Using MIC (minimum inhibitory concentration) assays instead of binary (active/inactive) classifications .
  • Synergistic Effects : Evaluating combinations with commercial antibiotics (e.g., ampicillin) to identify potentiation .

Q. What strategies mitigate thiol oxidation during storage or synthesis?

  • Methodological Answer :

  • Inert Storage : Storing under nitrogen in amber vials at –20°C to prevent air/moisture exposure .
  • Reducing Agents : Adding 1–2% β-mercaptoethanol or dithiothreitol (DTT) to reaction mixtures .
  • Derivatization : Converting the thiol to a disulfide or thioether for stability, followed by reductive cleavage before use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.